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molecular formula C8H11NO2S B1633212 N-(4-methylphenyl)methanesulfonamide CAS No. 4284-47-3

N-(4-methylphenyl)methanesulfonamide

Cat. No. B1633212
M. Wt: 185.25 g/mol
InChI Key: JSSIRQJITXDDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975443B2

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with potassium phosphate (71.6 mg, 0.337 mmol, 1.1 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (2.8 mg, 0.00307 mmol, 0.01 equivalents) and phosphine ligand (0.00736 mmol, 0.024 equivalents). t-Amyl alcohol (1.1 mL) was syringed into the vial and the mixture was stirred for 30 minutes at 80° C. After cooling to room temperature, methanesulfonamide (35.0 mg, 0.368 mmol, 1.2 equivalents) and p-methylbenzene nonaflate (100 mg, 0.307 mmol, 1 equivalent) were added to the reaction solution. The vial was sealed with a crimp top and placed in a heating block at 80° C. After 16 hours, the reaction was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with CH2Cl2 (2 mL) and filtered through a pad of diatomaceous earth. The vial was rinsed with CH2Cl2 (2×2 mL), then the filter cake was washed with CH2Cl2 (2×2 mL). The filtrate was transferred to a tared flask and concentrated on a rotary evaporator to furnish an orange oil. The crude concentrate was sampled for a wt % analysis. Purified material could be isolated as an off-white solid by silica gel flash column chromatography (30 g silica gel, gradient from 85:15 to 70:30 heptane:ethyl acetate) (literature reference: Shekhar S, et al. J. Org. Chem. 2011; 76: 4552-4563). 1H NMR (400 MHz, CDCl3) δ ppm 7.22-7.07 (m, 4H), 6.57 (br s, 1H), 2.99 (s, 3H), 2.34 (s, 3H).
Name
potassium phosphate
Quantity
71.6 mg
Type
reactant
Reaction Step One
Quantity
0.00736 mmol
Type
reactant
Reaction Step One
Quantity
2.8 mg
Type
catalyst
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Three
Name
p-methylbenzene nonaflate
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].P.C(O)(CC)(C)C.[CH3:16][S:17]([NH2:20])(=[O:19])=[O:18].S(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(O)(=O)=O.[CH3:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>C(Cl)Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:39]1([CH3:38])[CH:44]=[CH:43][C:42]([NH:20][S:17]([CH3:16])(=[O:19])=[O:18])=[CH:41][CH:40]=1 |f:0.1.2.3,7.8,10.11.12.13.14|

Inputs

Step One
Name
potassium phosphate
Quantity
71.6 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.00736 mmol
Type
reactant
Smiles
P
Name
Quantity
2.8 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)(C)(CC)O
Step Three
Name
Quantity
35 mg
Type
reactant
Smiles
CS(=O)(=O)N
Name
p-methylbenzene nonaflate
Quantity
100 mg
Type
reactant
Smiles
S(=O)(=O)(O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F.CC1=CC=CC=C1
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The vial was sealed with a crimp top
CUSTOM
Type
CUSTOM
Details
placed in a heating block at 80° C
WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
The vial was rinsed with CH2Cl2 (2×2 mL)
WASH
Type
WASH
Details
the filter cake was washed with CH2Cl2 (2×2 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a tared flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to furnish an orange oil
CONCENTRATION
Type
CONCENTRATION
Details
The crude concentrate
ALIQUOT
Type
ALIQUOT
Details
was sampled for a wt % analysis
CUSTOM
Type
CUSTOM
Details
Purified material could be isolated as an off-white solid by silica gel flash column chromatography (30 g silica gel, gradient from 85:15 to 70:30 heptane:ethyl acetate) (literature reference: Shekhar S, et al. J. Org. Chem. 2011; 76: 4552-4563)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=C(C=C1)NS(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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